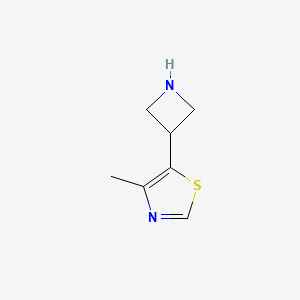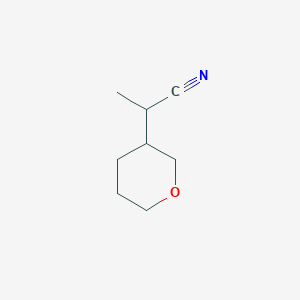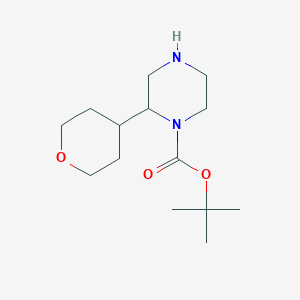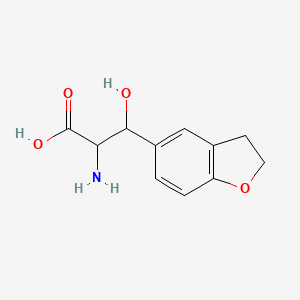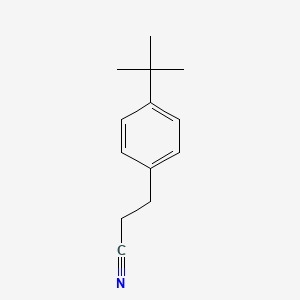
3-(4-Tert-butylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)propanenitrile is an organic compound with the molecular formula C₁₃H₁₇N It is characterized by a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butylphenyl)propanenitrile typically involves the alkylation of 4-tert-butylbenzene with a suitable nitrile precursor. One common method is the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-(4-Tert-butylphenyl)propanoic acid.
Reduction: Formation of 3-(4-Tert-butylphenyl)propanamine.
Substitution: Formation of halogenated derivatives such as 3-(4-Tert-butylphenyl)-2-bromopropanenitrile.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Tert-butylbenzonitrile: Similar structure but lacks the propyl chain.
3-(4-Tert-butylphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Tert-butylphenyl)propanamine: Similar structure but with an amine group instead of a nitrile group.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5H2,1-3H3 |
Clé InChI |
YBASOBYKVCNWTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


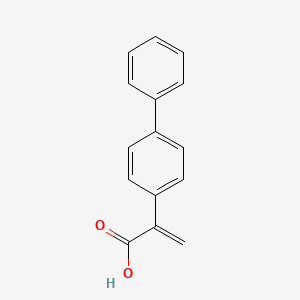
![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
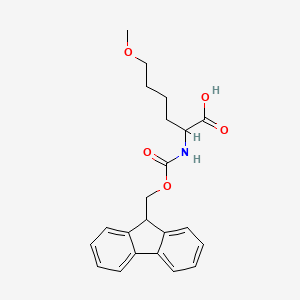
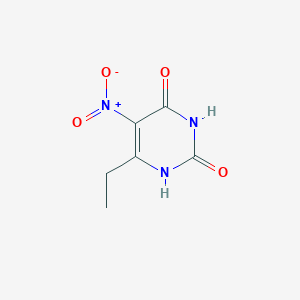
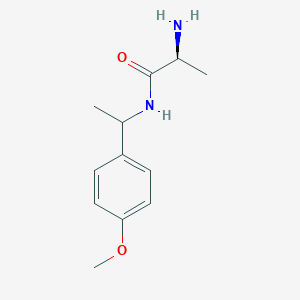
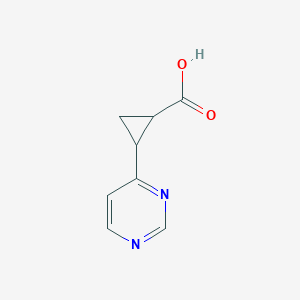

![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
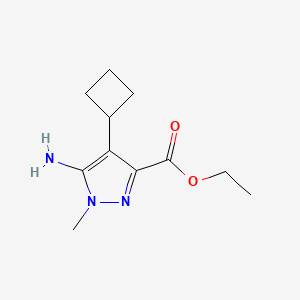
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
